

The Molecular Context: Structure and Spectroscopic Implications

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Compound of Interest

Compound Name: **3-(Methylamino)propanenitrile**

Cat. No.: **B116786**

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3-(Methylamino)propanenitrile possesses a simple yet informative structure consisting of a methyl group, a secondary amine, and an ethylnitrile chain. Its molecular formula is C₄H₈N₂.^[2] ^[3]^[4] Each functional group exerts a distinct electronic influence, resulting in a well-resolved ¹H NMR spectrum with four unique proton environments. Understanding these influences is key to accurately assigning the observed signals.

- Methyl Group (-CH₃): Attached to the nitrogen, these protons are deshielded by the electronegative amine.
- Amine Proton (-NH-): As a secondary amine, this proton's chemical shift is variable and its signal is often broad.^[5]^[6]
- Methylene Group adjacent to Nitrogen (-CH₂-N): These protons are directly influenced by the electron-withdrawing effect of the nitrogen atom.^[7]
- Methylene Group adjacent to Nitrile (-CH₂-CN): These protons are deshielded by the magnetically anisotropic nitrile group.

Predicted ¹H NMR Spectral Data

Based on established principles of ¹H NMR spectroscopy, the following table summarizes the expected chemical shifts, multiplicities, and integrations for **3-(methylamino)propanenitrile**.

Table 1: Predicted ¹H NMR Parameters for **3-(Methylamino)propanenitrile** in CDCl₃

Labeled Protons	Proton Environment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
a	-CH ₃	~2.2 - 2.4	Singlet (s)	3H
b	-NH-	~1.0 - 2.0 (variable)	Broad Singlet (br s)	1H
c	-CH ₂ -N-	~2.8 - 3.0	Triplet (t)	2H
d	-CH ₂ -CN	~2.5 - 2.7	Triplet (t)	2H

Note: Chemical shift values are estimations. Actual values can vary based on solvent, concentration, and temperature.

Experimental Protocol: High-Resolution Spectrum Acquisition

This protocol is designed as a self-validating system to ensure high-quality, reproducible data. The causality behind each step is explained to provide field-proven insight.

Workflow: From Sample to Spectrum

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh 5-25 mg of **3-(methylamino)propanenitrile**. This quantity is optimal for achieving a good signal-to-noise ratio in a reasonable time for a typical ¹H NMR experiment.[8][9]
 - In a small, clean vial, dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference. The use of a deuterated solvent is essential to prevent the large proton signal of the solvent from obscuring the

analyte signals.[\[10\]](#) The specified volume ensures the sample spans the active region of the NMR coil.[\[9\]](#)[\[11\]](#)

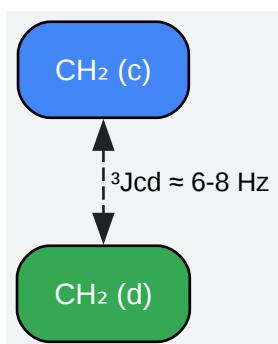
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical because suspended solid particles can severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.
[\[8\]](#)
- Instrumental Setup & Data Acquisition (400 MHz Spectrometer):
 - Locking and Shimming: The instrument's lock system uses the deuterium signal from the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample volume.
 - Acquisition Parameters:
 - Pulse Angle: 30° (A shorter pulse angle allows for a faster repetition rate).
 - Spectral Width: 0-10 ppm (Sufficient to cover all expected proton signals).
 - Acquisition Time: ~4 seconds (Ensures good digital resolution).
 - Relaxation Delay: 2 seconds (Allows for near-complete relaxation of protons between scans).
 - Number of Scans: 16 (Adequate for signal averaging with the recommended sample concentration).
- Data Processing:
 - Apply a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.
 - Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
 - Apply a baseline correction to obtain a flat, horizontal baseline.
 - Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

- Integrate all signals to determine the relative ratio of protons corresponding to each peak.

In-Depth Spectral Interpretation

The ^1H NMR spectrum of **3-(methylamino)propanenitrile** provides a clear fingerprint of its structure.

Figure 1: Annotated Molecular Structure



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